molecular formula C6H10O B14038969 Bicyclo[2.1.1]hexan-1-ol

Bicyclo[2.1.1]hexan-1-ol

Cat. No.: B14038969
M. Wt: 98.14 g/mol
InChI Key: VSFNIRMYWJSEFH-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexan-1-ol is a saturated bridged-bicyclic compound that has garnered significant interest in the field of synthetic and medicinal chemistry. This compound is characterized by its unique three-dimensional structure, which makes it a valuable building block for pharmaceutical drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.1.1]hexan-1-ol typically involves photocatalytic cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This reaction is initiated by the excitation of alkenes or bicyclo[1.1.0]butanes to generate diradicals, which then undergo cycloaddition to form the bicyclo[2.1.1]hexane framework .

Industrial Production Methods

Industrial production of this compound often involves scalable photochemical processes. These methods are designed to be efficient and modular, allowing for the production of various substituted derivatives of the compound .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products

The major products formed from these reactions include ketones, aldehydes, hydrocarbons, and various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of Bicyclo[2.1.1]hexan-1-ol involves its interaction with molecular targets through its unique three-dimensional structure. This structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The compound can also participate in various chemical pathways, leading to the formation of bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.1.1]hexan-1-ol is unique due to its specific substitution patterns and the ability to explore chemical space inaccessible to aromatic motifs. Its three-dimensional structure provides distinct advantages in drug design and molecular interactions .

Properties

IUPAC Name

bicyclo[2.1.1]hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-2-1-5(3-6)4-6/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFNIRMYWJSEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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